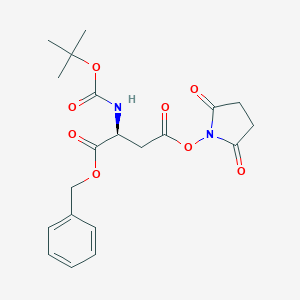

Boc-asp(osu)-obzl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-O-benzyl 4-O-(2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O8/c1-20(2,3)29-19(27)21-14(18(26)28-12-13-7-5-4-6-8-13)11-17(25)30-22-15(23)9-10-16(22)24/h4-8,14H,9-12H2,1-3H3,(H,21,27)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXDSPBVBULXZBT-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)ON1C(=O)CCC1=O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC(=O)ON1C(=O)CCC1=O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90444212 | |

| Record name | 1-Benzyl 4-(2,5-dioxopyrrolidin-1-yl) N-(tert-butoxycarbonyl)-L-aspartate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90444212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140171-25-1 | |

| Record name | 1-Benzyl 4-(2,5-dioxopyrrolidin-1-yl) N-(tert-butoxycarbonyl)-L-aspartate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90444212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure of Boc-Asp(OSu)-OBzl

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the chemical structure and properties of N-α-tert-Butyloxycarbonyl-L-aspartic acid α-N-hydroxysuccinimide ester β-benzyl ester, commonly abbreviated as Boc-Asp(OSu)-OBzl. This reagent is a key building block in peptide synthesis and bioconjugation.

Molecular Structure

This compound is a derivative of the amino acid L-aspartic acid, where the functional groups are strategically protected to allow for controlled reactions. The core structure consists of an L-aspartic acid backbone with three key modifications:

-

Boc (tert-Butyloxycarbonyl) Group: The α-amino group is protected by a Boc group. This acid-labile protecting group prevents unwanted reactions at the N-terminus during peptide synthesis.

-

OBzl (Benzyl Ester) Group: The side-chain β-carboxyl group is protected as a benzyl ester. This protecting group is stable under the conditions used for Boc removal but can be cleaved using strong acids or through hydrogenolysis.[1]

-

OSu (N-Hydroxysuccinimide Ester) Group: The α-carboxyl group is activated as an N-hydroxysuccinimide ester. This makes the carboxyl group highly reactive towards primary and secondary amines, facilitating efficient peptide bond formation with minimal side reactions.[2][3]

The stereochemistry at the α-carbon is retained from the natural L-aspartic acid.

Chemical Properties

The key chemical and physical properties of this compound are summarized in the table below.

| Property | Value | References |

| Chemical Formula | C₂₀H₂₄N₂O₈ | [4][5] |

| Molecular Weight | 420.41 g/mol | [4][5] |

| CAS Number | 13798-75-9 | [4][5] |

| Appearance | White powder | [3] |

| Melting Point | 98-103 °C | [3][5][6] |

| Solubility | Soluble in DMF | [5] |

| Storage Temperature | -20°C to 8°C | [3][4][5] |

Structural Diagram

The following diagram illustrates the two-dimensional chemical structure of this compound.

Caption: 2D structure of this compound.

Experimental Protocols: Synthesis and Application

a. Synthesis: The synthesis of this compound typically starts from N-Boc-L-aspartic acid β-benzyl ester (Boc-Asp(OBzl)-OH).[1] The α-carboxylic acid is then activated by reaction with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

b. Application in Peptide Synthesis: this compound is a valuable reagent in solid-phase peptide synthesis (SPPS).[3][5] The activated OSu ester readily reacts with the free amino group of a resin-bound peptide chain, forming a new peptide bond. The Boc protecting group is then removed with a mild acid, such as trifluoroacetic acid (TFA), to allow for the next coupling step. This cycle is repeated to build the desired peptide sequence.

Logical Workflow for Application in Peptide Synthesis

The following diagram outlines the typical workflow for incorporating an aspartic acid residue into a peptide chain using this compound in Boc-chemistry solid-phase peptide synthesis.

Caption: Workflow for using this compound in SPPS.

References

An In-Depth Technical Guide to Boc-Asp(OSu)-OBzl: Properties and Applications in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, characteristics, and applications of N-α-Boc-L-aspartic acid α-(N-hydroxysuccinimide) ester β-benzyl ester, commonly referred to as Boc-Asp(OSu)-OBzl. This vital reagent is a cornerstone in modern solid-phase peptide synthesis (SPPS), particularly within the Boc/Bzl protection strategy, enabling the precise incorporation of aspartic acid residues into synthetic peptides and proteins.

Core Chemical and Physical Properties

This compound is a trifunctionally protected amino acid derivative. The α-amino group is protected by a tert-butyloxycarbonyl (Boc) group, the β-carboxyl group of the side chain is protected as a benzyl ester (OBzl), and the α-carboxyl group is activated as an N-hydroxysuccinimide (OSu) ester. This strategic protection and activation scheme facilitates its direct use in peptide coupling reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Citations |

| CAS Number | 13798-75-9 | [1][2] |

| Molecular Formula | C₂₀H₂₄N₂O₈ | [1][2] |

| Molecular Weight | 420.41 g/mol | [1][2] |

| Melting Point | 98-102 °C | [1] |

| Optical Activity | [α]20/D −31±1°, c = 0.6% in DMF | [1] |

| Appearance | White to off-white crystalline powder | |

| Solubility | Soluble in Dimethylformamide (DMF), Dichloromethane (DCM), and other common organic solvents for peptide synthesis. | |

| Storage Conditions | -20°C, desiccated | [1] |

Table 2: Key Identifiers and Structural Information

| Identifier | Value | Citations |

| Synonyms | Boc-L-aspartic acid 4-benzyl 1-(hydroxysuccinimide) ester, Boc-Asp(OBzl)-NHS | [1] |

| MDL Number | MFCD00037912 | [1] |

| PubChem Substance ID | 57647291 | [1] |

| InChI Key | KEULITJLZYZYPU-AWEZNQCLSA-N | [1] |

| SMILES String | CC(C)(C)OC(=O)N--INVALID-LINK--C(=O)ON2C(=O)CCC2=O | [1] |

Role in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily utilized in the Boc/Bzl strategy of SPPS. In this methodology, the temporary Nα-Boc protecting group is removed with a moderately strong acid, typically trifluoroacetic acid (TFA), while the more stable side-chain protecting groups, such as the benzyl ester on the aspartic acid side chain, are retained until the final step of the synthesis. The final deprotection and cleavage from the solid support are accomplished using a very strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).

The pre-activated N-hydroxysuccinimide ester of this compound allows for efficient and direct coupling to the free N-terminal amine of the growing peptide chain on the solid support, forming a stable peptide bond.

Experimental Protocols

The following sections detail the key experimental procedures involving this compound in the context of Boc-SPPS. These are generalized protocols and may require optimization based on the specific peptide sequence and solid support used.

Protocol 1: Coupling of this compound to a Resin-Bound Peptide

This protocol describes the addition of an aspartic acid residue to a growing peptide chain on a solid support (e.g., Merrifield or PAM resin) that has a free N-terminal amine.

Materials:

-

Peptide-resin with a free N-terminal amine

-

This compound

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Diisopropylethylamine (DIEA) or Triethylamine (TEA) (for neutralization, if not performed in situ)

-

Solid-phase peptide synthesis vessel

-

Shaker or mechanical stirrer

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in the reaction vessel.

-

Deprotection of Nα-Boc Group (if not already performed):

-

Treat the resin with a solution of 50% TFA in DCM for 2 minutes.

-

Drain the solution.

-

Treat the resin again with 50% TFA in DCM for 20-30 minutes to ensure complete removal of the Boc group.

-

Wash the resin thoroughly with DCM (3-5 times) to remove residual TFA.

-

-

Neutralization:

-

Wash the resin with a 5-10% solution of DIEA in DCM or DMF (2-3 times for 2 minutes each) to neutralize the trifluoroacetate salt of the N-terminal amine.

-

Wash the resin thoroughly with DCM and then DMF (3-5 times each) to remove excess base.

-

-

Coupling Reaction:

-

Dissolve 1.5 to 3.0 equivalents of this compound (relative to the initial loading of the resin) in a minimal amount of DMF.

-

Add the solution of this compound to the neutralized peptide-resin.

-

Agitate the mixture at room temperature for 2-4 hours, or until the reaction is complete.

-

-

Monitoring the Coupling Reaction:

-

The completion of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test. A negative test (the beads remain colorless or slightly yellow) indicates the absence of free primary amines and thus, a complete reaction.

-

-

Washing:

-

Once the coupling is complete, drain the reaction solution.

-

Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove any unreacted reagents and byproducts (N-hydroxysuccinimide).

-

The resin is now ready for the next deprotection and coupling cycle.

-

Protocol 2: Final Cleavage and Deprotection

This protocol is for the final step of the synthesis, where the completed peptide is cleaved from the resin, and the side-chain protecting groups (including the benzyl ester from the aspartic acid residue) are removed. This procedure requires specialized equipment and extreme caution due to the use of highly corrosive and toxic acids.

Materials:

-

Peptide-resin (fully synthesized and dried)

-

Anhydrous Hydrogen Fluoride (HF), Trifluoromethanesulfonic acid (TFMSA), or Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

-

Scavengers (e.g., anisole, p-cresol, thioanisole)

-

HF cleavage apparatus

-

Cold diethyl ether

-

Centrifuge

Procedure (Example using HF):

-

Preparation: Dry the peptide-resin thoroughly under vacuum. Place the dried resin in an HF-resistant reaction vessel (e.g., made of Teflon).

-

Addition of Scavengers: Add appropriate scavengers to the reaction vessel to trap reactive carbocations generated during cleavage, thereby preventing side reactions. A common scavenger cocktail is a 90:5:5 (v/v/v) mixture of HF:anisole:p-cresol.

-

HF Cleavage:

-

Cool the reaction vessel to -5 to 0 °C in an ice/salt bath.

-

Carefully distill anhydrous HF into the reaction vessel.

-

Stir the mixture at 0 °C for 1-2 hours.

-

-

HF Removal: After the reaction is complete, remove the HF by evaporation under a stream of nitrogen or under vacuum.

-

Peptide Precipitation and Washing:

-

Wash the remaining residue with cold diethyl ether to precipitate the crude peptide and remove the scavengers and cleaved protecting groups.

-

Triturate the residue with cold ether multiple times.

-

-

Isolation: Collect the precipitated peptide by filtration or centrifugation. Dry the crude peptide under vacuum.

-

Purification: The crude peptide is then typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing Workflows and Structures

The following diagrams, generated using the DOT language, illustrate the structure of this compound and its role in the Boc-SPPS workflow.

Caption: Structure of this compound with protecting and activating groups.

Caption: General workflow for a single coupling cycle in Boc-SPPS.

References

An In-depth Technical Guide to Boc-L-aspartic acid 4-benzyl 1-(hydroxysuccinimide) ester: A Key Reagent in Peptide Synthesis and Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-L-aspartic acid 4-benzyl 1-(hydroxysuccinimide) ester, also known as Boc-L-Asp(OBzl)-OSu, is a pivotal amino acid derivative employed extensively in the fields of peptide synthesis and bioconjugation. Its unique trifunctional nature, featuring a temporary N-terminal Boc protecting group, a semi-permanent benzyl ester side-chain protection, and a highly reactive C-terminal N-hydroxysuccinimide (NHS) ester, provides researchers with a versatile tool for the controlled assembly of complex peptides and the covalent modification of biomolecules. This technical guide delves into the core functionalities of Boc-L-Asp(OBzl)-OSu, presenting its chemical and physical properties, detailed experimental protocols for its application, and an exploration of the underlying reaction mechanisms.

Introduction

The synthesis of peptides with defined sequences and the site-specific modification of proteins are fundamental to advancing drug discovery and biomedical research. Chemically protected amino acids are instrumental in these processes, enabling the stepwise and controlled formation of amide bonds. Boc-L-aspartic acid 4-benzyl 1-(hydroxysuccinimide) ester serves as a critical building block for introducing an aspartic acid residue into a peptide chain during solid-phase peptide synthesis (SPPS). Furthermore, its activated NHS ester facilitates the efficient conjugation of molecules to primary amines on proteins or other biomolecules. This guide provides a comprehensive overview of this reagent's properties and its practical applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of Boc-L-Asp(OBzl)-OSu is essential for its proper handling, storage, and application in experimental settings. Key properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | N-alpha-t-Butyloxycarbonyl-L-aspartic acid alpha-succinimidyl beta-benzyl ester | [1] |

| Synonyms | Boc-L-Asp(OBzl)-OSu, Boc-Asp(OBzl)-NHS | [1] |

| CAS Number | 13798-75-9 | [1] |

| Molecular Formula | C₂₀H₂₄N₂O₈ | [1] |

| Molecular Weight | 420.4 g/mol | [1] |

| Appearance | White powder | [2] |

| Melting Point | 98-102 °C | [3] |

| Optical Rotation | [α]20/D −31±1°, c = 0.6% in DMF | [3] |

| Purity | ≥98.0% (C/N) | [3] |

| Storage Temperature | 2-8°C, recommended -20°C for long term | [1][3] |

| Solubility | Soluble in DMSO, DMF | [4] |

Core Functionality and Reaction Mechanisms

The utility of Boc-L-Asp(OBzl)-OSu stems from the distinct functionalities of its three key components: the Boc protecting group, the benzyl ester, and the NHS ester.

N-Hydroxysuccinimide (NHS) Ester: Amine-Reactive Group

The NHS ester is a highly efficient activating group for the carboxyl terminus. It readily reacts with primary amines, such as the N-terminus of a peptide or the side chain of a lysine residue, to form a stable amide bond.[5] This reaction proceeds via a nucleophilic acyl substitution mechanism.

Boc (tert-Butyloxycarbonyl) Group: Temporary N-terminal Protection

The Boc group protects the α-amino group of the aspartic acid derivative, preventing self-polymerization and ensuring that the desired amide bond formation occurs at the C-terminal NHS ester. The Boc group is labile to acidic conditions and is typically removed using trifluoroacetic acid (TFA) during SPPS.[6]

Benzyl (Bzl) Ester: Semi-Permanent Side-Chain Protection

The benzyl ester protects the β-carboxyl group of the aspartic acid side chain. This prevents it from participating in unwanted side reactions during peptide synthesis. The benzyl group is stable to the acidic conditions used for Boc deprotection but can be cleaved using strong acids like hydrofluoric acid (HF) or by catalytic hydrogenation.[6]

Applications in Solid-Phase Peptide Synthesis (SPPS)

Boc-L-Asp(OBzl)-OSu is a valuable reagent in Boc-chemistry based SPPS. The following diagram illustrates a typical workflow for incorporating this amino acid derivative into a growing peptide chain.

Experimental Protocols

The following protocols provide a general framework for the use of Boc-L-Asp(OBzl)-OSu. Optimization may be required based on the specific peptide sequence or biomolecule being modified.

Protocol for Solid-Phase Peptide Synthesis (Boc Chemistry)

This protocol outlines the steps for coupling Boc-L-Asp(OBzl)-OSu to a resin-bound peptide with a free N-terminal amine.

Materials:

-

Resin-bound peptide with a free N-terminal amine

-

Boc-L-Asp(OBzl)-OSu

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Diisopropylethylamine (DIEA)

-

Trifluoroacetic acid (TFA)

-

Isopropyl alcohol (IPA)

-

Solid-phase synthesis vessel

Procedure:

-

Resin Swelling: Swell the resin-bound peptide in DCM for 30 minutes.

-

Boc Deprotection (if necessary): If the N-terminus is Boc-protected, treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Boc group.

-

Washing: Wash the resin thoroughly with DCM (3x), followed by IPA (2x), and then DCM (3x).

-

Neutralization: Treat the resin with a 5% solution of DIEA in DCM for 5 minutes (repeat twice). Wash the resin with DCM (5x).

-

Coupling:

-

Dissolve 2-3 equivalents of Boc-L-Asp(OBzl)-OSu (relative to the resin loading) in a minimal amount of DMF.

-

Add the solution to the resin in the reaction vessel.

-

Add DMF to ensure the resin is fully submerged.

-

Allow the coupling reaction to proceed for 2-4 hours at room temperature with gentle agitation.

-

Monitor the reaction completion using a ninhydrin test.

-

-

Washing: Once the coupling is complete, wash the resin with DMF (3x) and DCM (3x).

-

The resin is now ready for the next deprotection and coupling cycle.

Protocol for Bioconjugation to a Protein

This protocol describes the conjugation of a molecule containing Boc-L-Asp(OBzl)-OSu to primary amines (e.g., lysine residues) on a protein.

Materials:

-

Protein solution in a suitable buffer (e.g., phosphate-buffered saline, pH 7.2-8.0)

-

Boc-L-Asp(OBzl)-OSu

-

Anhydrous Dimethyl sulfoxide (DMSO) or DMF

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Size-exclusion chromatography column for purification

Procedure:

-

Reagent Preparation: Prepare a stock solution of Boc-L-Asp(OBzl)-OSu in anhydrous DMSO or DMF at a concentration of 10-100 mM immediately before use.

-

Protein Preparation: Ensure the protein is in an amine-free buffer at a pH between 7.2 and 8.0. Common buffers include PBS or borate buffer.

-

Conjugation Reaction:

-

Add a 10-20 fold molar excess of the Boc-L-Asp(OBzl)-OSu stock solution to the protein solution. The optimal ratio should be determined empirically.

-

Gently mix and allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.

-

-

Quenching: Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to react with any unreacted NHS ester. Incubate for 30 minutes.

-

Purification: Remove the excess reagent and byproducts (NHS) by size-exclusion chromatography or dialysis against a suitable buffer.

-

Characterization: Characterize the resulting conjugate using appropriate analytical techniques such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy.

Synthesis of Boc-L-aspartic acid 4-benzyl 1-(hydroxysuccinimide) ester

For researchers interested in the synthesis of this reagent, a general two-step procedure is outlined below, starting from L-aspartic acid 4-benzyl ester.

Step 1: Boc Protection of L-aspartic acid 4-benzyl ester[7]

-

Dissolve L-aspartic acid 4-benzyl ester and sodium bicarbonate in a mixture of water and tetrahydrofuran (THF).

-

Cool the reaction mixture to 0°C.

-

Add di-tert-butyl dicarbonate ((Boc)₂O) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Remove the THF under reduced pressure.

-

Wash the aqueous phase with ethyl acetate.

-

Acidify the aqueous phase with a 10% citric acid solution to pH 1.

-

Extract the product with ethyl acetate.

-

Wash the combined organic phases with saturated brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield Boc-L-aspartic acid 4-benzyl ester.

Step 2: NHS Ester Formation

-

Dissolve Boc-L-aspartic acid 4-benzyl ester and N-hydroxysuccinimide in a suitable anhydrous solvent (e.g., THF or DCM).

-

Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) at 0°C.

-

Stir the reaction mixture at 0°C for 1 hour and then at room temperature overnight.

-

Filter off the dicyclohexylurea (DCU) byproduct if DCC is used.

-

Wash the filtrate with sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.

-

The crude product can be purified by recrystallization or column chromatography.

Conclusion

Boc-L-aspartic acid 4-benzyl 1-(hydroxysuccinimide) ester is a highly versatile and valuable reagent for chemical biology and drug discovery. Its well-defined protecting group strategy and reactive NHS ester functionality allow for the precise and efficient synthesis of complex peptides and bioconjugates. The protocols and mechanistic insights provided in this guide are intended to facilitate the effective use of this compound in research and development settings. Careful consideration of the reaction conditions and purification methods will ensure the successful application of this powerful chemical tool.

References

In-Depth Technical Guide to CAS Number 13798-75-9: N-α-Boc-L-Aspartic Acid β-Benzyl Ester N-Hydroxysuccinimide Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical compound registered under CAS number 13798-75-9. This entity is chemically known as N-α-(tert-Butoxycarbonyl)-L-aspartic acid β-benzyl ester N-hydroxysuccinimide ester, commonly abbreviated as Boc-Asp(OBzl)-OSu. It is a critical reagent in synthetic organic chemistry, particularly in the field of peptide synthesis, where it serves as a protected amino acid building block. This document will delve into its chemical and physical properties, provide detailed experimental protocols for its synthesis and application, and present relevant safety and handling information. The structured presentation of data, including quantitative summaries and graphical representations of experimental workflows, is intended to facilitate its use in research and development.

Chemical Information and Properties

Boc-Asp(OBzl)-OSu is a derivative of the amino acid L-aspartic acid, featuring three key modifications for its application in peptide synthesis: the N-α-amino group is protected by a tert-butoxycarbonyl (Boc) group, the β-carboxyl group is protected as a benzyl ester (OBzl), and the α-carboxyl group is activated as an N-hydroxysuccinimide (OSu) ester. This strategic protection and activation scheme allows for the controlled formation of peptide bonds in a stepwise manner.

General Information

| Identifier | Value |

| CAS Number | 13798-75-9 |

| Common Name | Boc-Asp(OBzl)-OSu |

| Synonyms | N-α-(tert-Butoxycarbonyl)-L-aspartic acid β-benzyl ester N-hydroxysuccinimide ester, Boc-L-aspartic acid 4-benzyl 1-(hydroxysuccinimide) ester |

| Molecular Formula | C₂₀H₂₄N₂O₈[1] |

| Molecular Weight | 420.41 g/mol |

| Appearance | White powder |

Physicochemical Properties

| Property | Value | Source |

| Melting Point | 98-102 °C | |

| Optical Activity | [α]20/D −31±1°, c = 0.6% in DMF | |

| Storage Temperature | -20°C | |

| Solubility | Soluble in organic solvents like DMF and DCM. | [2] |

Experimental Protocols

Synthesis of Boc-Asp(OBzl)-OSu

The synthesis of Boc-Asp(OBzl)-OSu is typically achieved through the activation of its precursor, N-α-Boc-L-aspartic acid β-benzyl ester (Boc-Asp(OBzl)-OH), with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Materials:

-

N-α-Boc-L-aspartic acid β-benzyl ester (Boc-Asp(OBzl)-OH)

-

N-hydroxysuccinimide (NHS)

-

Dicyclohexylcarbodiimide (DCC)

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetate

-

Hexane

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

Dissolve N-α-Boc-L-aspartic acid β-benzyl ester (1.0 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of dicyclohexylcarbodiimide (1.1 equivalents) in anhydrous dichloromethane dropwise to the cooled solution over 30 minutes.

-

Stir the reaction mixture at 0 °C for 2 hours and then at room temperature overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Recrystallize the crude product from an ethyl acetate/hexane mixture to yield pure Boc-Asp(OBzl)-OSu as a white solid.

Application in Boc Solid-Phase Peptide Synthesis (SPPS)

Boc-Asp(OBzl)-OSu is utilized in the elongation step of Boc-based solid-phase peptide synthesis. The activated OSu ester readily reacts with the free N-terminal amine of the growing peptide chain attached to the solid support.

Materials:

-

Peptide-resin with a free N-terminal amine

-

Boc-Asp(OBzl)-OSu

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Diisopropylethylamine (DIPEA)

-

Piperidine solution (20% in DMF) for Fmoc-SPPS deprotection (if applicable as an orthogonal strategy) or Trifluoroacetic acid (TFA) solution (50% in DCM) for Boc-SPPS deprotection.

Procedure (Single Coupling Cycle):

-

Deprotection: Remove the N-terminal Boc protecting group from the peptide-resin using a solution of 50% TFA in DCM. Wash the resin thoroughly with DCM and DMF.

-

Neutralization: Neutralize the resulting trifluoroacetate salt with a solution of DIPEA in DMF. Wash the resin with DMF.

-

Coupling: Dissolve Boc-Asp(OBzl)-OSu (2-3 equivalents relative to the resin loading) in DMF. Add the solution to the neutralized peptide-resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature.

-

Monitor the completion of the reaction using a qualitative test such as the Kaiser test.

-

Washing: Once the coupling is complete, wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.

-

The peptide-resin is now ready for the next deprotection and coupling cycle.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H-NMR: Expected signals would include a singlet around 1.4 ppm for the nine protons of the Boc group, multiplets in the aromatic region (around 7.3 ppm) for the benzyl group protons, a singlet for the benzyl methylene protons, and signals for the aspartic acid backbone protons. The four protons of the succinimide ring would likely appear as a singlet.

-

¹³C-NMR: Key resonances would be observed for the carbonyl carbons of the Boc group, the benzyl ester, the α-carboxyl group, and the succinimide ester. Aromatic carbons of the benzyl group and aliphatic carbons of the Boc group and the aspartic acid backbone would also be present.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by strong carbonyl stretching bands corresponding to the various ester and amide functionalities present in the molecule. N-H stretching vibrations would also be observable.

Safety and Handling

Hazard Identification

Boc-Asp(OBzl)-OSu is classified as a combustible solid. As with many laboratory chemicals, it should be handled with care. Direct contact with skin and eyes should be avoided, and inhalation of dust should be minimized.

Personal Protective Equipment (PPE)

-

Eye Protection: Safety glasses or goggles are required.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.

-

Respiratory Protection: For handling larger quantities or in poorly ventilated areas, a NIOSH-approved respirator (e.g., N95) is recommended.

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. The recommended storage temperature is -20°C to maintain long-term stability.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

CAS number 13798-75-9, or Boc-Asp(OBzl)-OSu, is a well-established and indispensable reagent for the synthesis of peptides using the Boc-SPPS strategy. Its specific protection and activation pattern allows for the efficient and controlled incorporation of aspartic acid residues into growing peptide chains. This guide has provided a detailed overview of its chemical properties, synthesis, and application, along with essential safety information, to support its effective use in research and development settings. The provided experimental workflows and data summaries are intended to serve as a valuable resource for scientists and professionals in the field of drug development and peptide chemistry.

References

Technical Guide: Boc-L-Asp(OBzl)-OSu for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of N-α-(tert-Butoxycarbonyl)-L-aspartic acid β-benzyl α-succinimidyl ester, commonly known as Boc-L-Asp(OBzl)-OSu. It details its chemical properties, its principal application in solid-phase peptide synthesis (SPPS), and a representative experimental protocol for its use.

Core Compound Data: Boc-L-Asp(OBzl)-OSu

Boc-L-Asp(OBzl)-OSu is a widely utilized amino acid derivative in chemical synthesis, particularly as a building block for peptides. The tert-butyloxycarbonyl (Boc) group provides temporary protection for the α-amine, while the benzyl (Bzl) group protects the β-carboxyl side chain of the aspartic acid residue. The N-hydroxysuccinimide (OSu or NHS) ester at the α-carboxyl position serves as an activating group, facilitating efficient amide bond formation with a free amine.

All pertinent quantitative data for this compound are summarized below.

| Property | Value | References |

| Chemical Formula | C₂₀H₂₄N₂O₈ | [1][2][3] |

| Molecular Weight | 420.41 g/mol | [2][3] |

| CAS Number | 13798-75-9 | [1][2] |

| Appearance | White powder | [1] |

| Melting Point | 98-102 °C | [2] |

| Storage Temperature | -20°C | [2] |

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of Boc-L-Asp(OBzl)-OSu is in Boc-chemistry-based solid-phase peptide synthesis.[2] This methodology involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The Boc/Bzl protection scheme utilizes an acid-labile Boc group for N-α-protection and more stable, benzyl-based protecting groups for amino acid side chains.[3]

The synthesis cycle involves two key chemical steps:

-

Deprotection: The N-terminal Boc group of the resin-bound peptide is removed using a moderately strong acid, typically trifluoroacetic acid (TFA).[2]

-

Coupling: The next protected amino acid, in this case, Boc-L-Asp(OBzl)-OSu, is introduced. The activated NHS ester reacts with the newly freed N-terminal amine of the peptide-resin to form a new peptide bond.

This cycle of deprotection and coupling is repeated until the desired peptide sequence is assembled.

Experimental Protocols

The following section details a representative protocol for a single coupling cycle in a manual Boc-SPPS workflow using Boc-L-Asp(OBzl)-OSu. This assumes the synthesis is proceeding on a pre-loaded resin (e.g., MBHA resin) where the previous amino acid's Boc group has just been removed.

Materials and Reagents

-

Peptide-resin with a free N-terminal amine

-

Boc-L-Asp(OBzl)-OSu

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

N,N-Diisopropylethylamine (DIEA)

-

Isopropyl alcohol (IPA)

-

Nitrogen gas for agitation/mixing

Protocol: Single Coupling Cycle

1. Resin Swelling (Initial Step)

-

Before the first cycle, swell the peptide-resin in DCM for at least 30 minutes to ensure optimal reaction kinetics within the polymer matrix.

2. N-α-Boc Deprotection

-

Treat the peptide-resin with a solution of 50% TFA in DCM (v/v) for approximately 20-30 minutes with gentle agitation.[2] A short pre-wash of 5 minutes with the TFA solution can also be performed.[2]

-

This step cleaves the Boc protecting group, exposing the N-terminal amine as a trifluoroacetate salt.

-

Filter the resin and wash thoroughly with DCM (3x) followed by IPA (2x) to remove residual TFA and byproducts.[2]

3. Neutralization

-

To deprotonate the N-terminal amine salt, treat the resin with a solution of 5-10% DIEA in DCM or DMF (v/v).

-

Agitate the resin suspension for 5-10 minutes.

-

Filter the resin and wash thoroughly with DCM (3x) to remove excess DIEA and its salts. This leaves the peptide-resin with a reactive, free primary amine.

4. Coupling of Boc-L-Asp(OBzl)-OSu

-

Dissolve Boc-L-Asp(OBzl)-OSu (typically 2-4 equivalents relative to the resin substitution) in a minimal amount of DMF.

-

Add the solution to the neutralized peptide-resin.

-

Allow the coupling reaction to proceed for 1-4 hours at room temperature with gentle agitation (e.g., nitrogen bubbling or orbital shaking).

-

The activated NHS ester will react with the free amine on the resin to form the peptide bond.

-

Monitoring (Optional): The completion of the reaction can be monitored using a qualitative method such as the Kaiser test (ninhydrin test). A negative test (beads remain colorless) indicates the absence of free primary amines and a successful coupling.

5. Washing

-

After the coupling is complete, filter the reaction solution.

-

Wash the peptide-resin thoroughly with DMF (3x) followed by DCM (3x) to remove excess reagents and the N-hydroxysuccinimide byproduct.

The resin is now ready for the next deprotection and coupling cycle.

Process Visualization

The logical workflow of the Boc-SPPS cycle is illustrated below. This diagram outlines the key stages of deprotection, neutralization, and coupling required to elongate the peptide chain.

Caption: Workflow of a single Boc-SPPS cycle.

References

The Role of Boc and Obzl Protecting Groups in Peptide Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate process of peptide synthesis, the strategic use of protecting groups is paramount to achieving high-purity, target peptides. This technical guide delves into the core principles and applications of the tert-butyloxycarbonyl (Boc) protecting group for the α-amino group and benzyl-based protecting groups, such as benzyl esters (OBzl), for amino acid side chains. This combination, a cornerstone of the Boc/Bzl strategy in solid-phase peptide synthesis (SPPS), offers a robust methodology for the assembly of peptide chains. This document provides a comprehensive overview of the chemistry, detailed experimental protocols, and a comparative analysis of the quantitative aspects of this strategy.

Fundamental Principles of the Boc/Bzl Protection Strategy

Solid-phase peptide synthesis (SPPS) simplifies the synthesis process by anchoring the C-terminal amino acid to an insoluble resin support, allowing for the sequential addition of amino acids.[1] To ensure the correct peptide sequence, reactive functional groups on the amino acids must be temporarily blocked or "protected" to prevent unwanted side reactions.[2]

The Boc/Bzl strategy is characterized by a graduated acid lability approach. The Nα-amino group is protected by the Boc group, which is labile to moderate acids like trifluoroacetic acid (TFA).[1][3] The side-chain functional groups of reactive amino acids are protected by more acid-stable, benzyl-based groups (e.g., OBzl), which require strong acids like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA) for their removal.[1][4] This difference in acid lability allows for the selective deprotection of the Nα-amino group at each cycle of amino acid addition without disturbing the side-chain protection.

While effective, the Boc/Bzl strategy is considered "quasi-orthogonal" because both types of protecting groups are removed by acidic conditions, albeit of different strengths.[1][5] This contrasts with the fully orthogonal Fmoc/tBu strategy, where the Nα-protecting group (Fmoc) is base-labile and the side-chain protecting groups (tBu) are acid-labile.[1]

The SPPS Cycle using Boc/Bzl Strategy

The synthesis of a peptide using the Boc/Bzl strategy follows a cyclical process, illustrated in the workflow diagram below. Each cycle consists of deprotection, neutralization, and coupling steps, leading to the elongation of the peptide chain.

Caption: General workflow of Solid-Phase Peptide Synthesis (SPPS) using the Boc/Bzl strategy.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key steps in Boc-SPPS.

Nα-Boc Deprotection

The removal of the temporary Boc protecting group is achieved by treatment with a moderate acid, typically trifluoroacetic acid (TFA).

-

Reagents:

-

Procedure:

-

Swell the peptide-resin in DCM.

-

Treat the resin with the 50% TFA/DCM solution for a short pre-wash (e.g., 5 minutes).[3]

-

Filter and add a fresh portion of the TFA/DCM solution.

-

Agitate the mixture for 15-25 minutes to ensure complete deprotection.[3]

-

Filter the resin and wash thoroughly with DCM to remove residual TFA and the cleaved Boc group byproducts.

-

Neutralization

Following acid-mediated deprotection, the newly exposed Nα-amino group is in its protonated, ammonium salt form. It must be neutralized to the free amine to enable the subsequent coupling reaction.

-

Reagents:

-

10% (v/v) diisopropylethylamine (DIEA) in DCM

-

-

Procedure:

-

Wash the deprotected peptide-resin with DCM.

-

Treat the resin with the 10% DIEA/DCM solution and agitate for approximately 2 x 10 minutes.

-

Wash the resin extensively with DCM to remove excess base and the resulting salts.

-

-

In Situ Neutralization: To improve efficiency and minimize aggregation, especially in difficult sequences, in situ neutralization protocols can be employed. In this approach, the neutralization and coupling steps are combined.[1]

Amino Acid Coupling

The formation of the peptide bond is a critical step, and various activating reagents can be used to facilitate this reaction.

-

Reagents:

-

Boc-protected amino acid (typically 2-4 equivalents)

-

Coupling reagent (e.g., HBTU, HATU, or DCC/HOBt)

-

Base (e.g., DIEA)

-

Solvent (e.g., DMF or NMP)

-

-

Procedure (using HBTU):

-

In a separate vessel, dissolve the Boc-amino acid and HBTU in DMF.

-

Add DIEA to the activation mixture.

-

Add the activated amino acid solution to the neutralized peptide-resin.

-

Agitate the reaction mixture for 1-2 hours, or until the coupling is complete (monitored by a ninhydrin test).

-

Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

-

Final Cleavage and Side-Chain Deprotection

The final step involves the simultaneous cleavage of the peptide from the resin and the removal of the benzyl-based side-chain protecting groups using a strong acid.

-

Reagents:

-

Anhydrous hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA)

-

Scavengers (e.g., anisole, thioanisole, cresol) to trap reactive carbocations generated during deprotection.

-

-

Procedure (using HF):

-

Caution: HF is extremely toxic and corrosive and requires specialized equipment and handling procedures.

-

Place the dried peptide-resin in a specialized HF cleavage apparatus.

-

Add the appropriate scavenger cocktail.

-

Cool the reaction vessel to -5 to 0°C.

-

Distill a measured amount of liquid HF into the vessel.

-

Stir the mixture at 0°C for 1-2 hours.

-

Evaporate the HF under a stream of nitrogen.

-

Precipitate the crude peptide with cold diethyl ether and wash several times.

-

Dissolve the peptide in an appropriate aqueous buffer for purification.

-

Side-Chain Protection in Boc-SPPS

The selection of appropriate side-chain protecting groups is crucial for the success of the synthesis. In the Boc/Bzl strategy, these are typically benzyl-based derivatives that are stable to the repetitive TFA treatments used for Boc deprotection.

| Amino Acid | Common Side-Chain Protecting Group |

| Arg | Tosyl (Tos), Nitro (NO2) |

| Asn | Xanthyl (Xan) |

| Asp | Benzyl ester (OBzl) |

| Cys | 4-Methylbenzyl (Meb), Acetamidomethyl (Acm) |

| Gln | Xanthyl (Xan) |

| Glu | Benzyl ester (OBzl) |

| His | Benzyloxymethyl (Bom), Dinitrophenyl (Dnp) |

| Lys | 2-Chlorobenzyloxycarbonyl (2-Cl-Z) |

| Ser | Benzyl ether (Bzl) |

| Thr | Benzyl ether (Bzl) |

| Trp | Formyl (For) |

| Tyr | 2-Bromobenzyloxycarbonyl (2-Br-Z), 2,6-Dichlorobenzyl (DCB) |

Quantitative Data and Comparison

While exact yields and purity are highly sequence-dependent, the following table summarizes key quantitative parameters and typical outcomes for the Boc-SPPS workflow.

| Step | Reagent(s) | Concentration/Equivalents | Time | Typical Outcome |

| Boc Deprotection | TFA in DCM | 50% (v/v) | 20-30 min | Generally high efficiency (>99%) |

| Neutralization | DIEA in DCM | 10% (v/v) | 2 x 10 min | Effective neutralization of the TFA salt |

| Coupling | Boc-AA, HBTU, DIEA | 2-4 eq. | 1-2 hours | High coupling efficiency, sequence-dependent |

| Final Cleavage | HF or TFMSA with scavengers | High concentration | 1-2 hours | Effective cleavage and deprotection, potential for side reactions |

Signaling Pathways and Logical Relationships

The decision-making process for choosing a protecting group strategy and the subsequent chemical transformations can be visualized as a logical flow.

Caption: Decision and workflow logic for employing the Boc/Bzl strategy in peptide synthesis.

Conclusion

The Boc and Obzl protecting group strategy remains a powerful and relevant methodology in solid-phase peptide synthesis. Its advantages include the potential for in situ neutralization protocols that can enhance coupling efficiency for difficult sequences. However, the requirement for strong, hazardous acids for final cleavage necessitates specialized equipment and careful handling. For researchers and drug development professionals, a thorough understanding of the principles, protocols, and limitations of the Boc/Bzl strategy is essential for the successful synthesis of high-quality peptides. The choice between Boc/Bzl and the alternative Fmoc/tBu strategy will depend on the specific requirements of the target peptide, including its sequence, length, and any post-synthesis modifications.

References

An In-depth Technical Guide to the Solubility and Stability of Boc-Asp(OBzl)-OSu

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of N-α-tert-Butoxycarbonyl-L-aspartic acid α-succinimidyl β-benzyl ester, commonly referred to as Boc-Asp(OBzl)-OSu. This activated amino acid derivative is a critical reagent in peptide synthesis and bioconjugation. Understanding its physicochemical properties is paramount for its effective use, storage, and the development of robust and reproducible synthetic methodologies.

Physicochemical Properties

Boc-Asp(OBzl)-OSu is a white crystalline solid at room temperature. Key physical and chemical properties are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₀H₂₄N₂O₈ | [1][2][3] |

| Molecular Weight | 420.41 g/mol | [1][2][3] |

| Appearance | White powder/crystalline solid | [1] |

| Melting Point | 98-103 °C | [1][3][4] |

| Optical Rotation | [α]₂₀/D ≈ -31° (c=0.6 in DMF) | [3] |

| Storage Temperature | -20°C to 8°C, sealed and dry | [1][2][3][4] |

Solubility Data

Quantitative solubility data for Boc-Asp(OBzl)-OSu in a wide range of organic solvents is not extensively published. However, based on available data, general chemical principles for protected amino acids, and information from suppliers, the following provides a guide to its solubility. The compound is generally soluble in polar aprotic solvents.

| Solvent | Quantitative Solubility | Qualitative Solubility & Remarks |

| Dimethylformamide (DMF) | ≥ 6 mg/mL | Soluble. A concentration of 0.6% (w/v) has been used for optical rotation measurements.[3] |

| Dimethyl Sulfoxide (DMSO) | Not specified | Readily soluble. Often used as a stock solvent for NHS esters. |

| N-Methyl-2-pyrrolidone (NMP) | Not specified | Expected to be soluble, as it is a common solvent for peptide synthesis with properties similar to DMF.[5] |

| Acetonitrile (ACN) | Not specified | Expected to have moderate solubility. |

| Tetrahydrofuran (THF) | Not specified | Expected to have moderate solubility. |

| Dichloromethane (DCM) | Not specified | Expected to have moderate solubility. Historically used in peptide synthesis, but protected amino acids can sometimes have limited solubility.[5] |

| Water | Not specified | Expected to be poorly soluble. A related compound, Z-L-aspartic acid β-benzyl ester, is insoluble in water.[6] NHS esters are also prone to rapid hydrolysis in aqueous media. |

| Methanol / Ethanol | Not specified | Expected to have limited solubility and potential for slow reaction with the ester. |

Stability Data

The stability of Boc-Asp(OBzl)-OSu is primarily dictated by the hydrolytic lability of the N-hydroxysuccinimide (NHS) ester. The Boc protecting group is stable under basic and nucleophilic conditions but is readily cleaved by strong acids (e.g., trifluoroacetic acid), which is a separate consideration from the stability of the active ester functionality.

The primary degradation pathway in the context of its use as a labeling or coupling reagent is hydrolysis, which competes with the desired aminolysis reaction. The rate of hydrolysis is highly dependent on pH, temperature, and the presence of moisture.

| Condition | Stability Remarks |

| Solid State | Stable when stored in a dry, cool environment (-20°C to 8°C).[1][2][3][7] Moisture will lead to hydrolysis over time. |

| In Anhydrous Organic Solvents | Relatively stable. Solutions in anhydrous DMF or DMSO can be stored at -20°C for 1-2 months or at -80°C for up to 6 months with minimal degradation.[1] It is crucial to use anhydrous solvents and minimize exposure to atmospheric moisture. |

| In Aqueous Buffers (pH-dependent) | Highly susceptible to hydrolysis. The rate of hydrolysis increases significantly with increasing pH. |

Estimated Half-life of NHS Esters in Aqueous Solution

The following table provides generally accepted estimates for the half-life of NHS esters in aqueous solutions at room temperature as a function of pH. These values should be considered as a guide for Boc-Asp(OBzl)-OSu.

| pH | Estimated Half-life |

| 6.0 | Several hours |

| 7.0 | ~ 4-5 hours |

| 8.0 | ~ 1 hour |

| 8.5 | ~ 30 minutes |

| > 8.5 | Minutes |

Experimental Protocols

Protocol for Kinetic Solubility Assessment

This protocol outlines a general method to determine the kinetic solubility of Boc-Asp(OBzl)-OSu in a solvent of interest using High-Performance Liquid Chromatography (HPLC) for quantification.

1. Materials and Equipment:

-

Boc-Asp(OBzl)-OSu

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Test solvents (e.g., DMF, Acetonitrile, THF, Dichloromethane)

-

Vortex mixer and/or sonicator

-

Microcentrifuge tubes (1.5 mL)

-

Calibrated pipettes

-

HPLC system with a UV detector (e.g., monitoring at 220 nm or 260 nm)

-

Appropriate HPLC column (e.g., C18 reverse-phase)

-

0.22 µm syringe filters

2. Procedure:

-

Prepare a Stock Solution: Accurately weigh a sample of Boc-Asp(OBzl)-OSu and dissolve it in anhydrous DMSO to prepare a concentrated stock solution (e.g., 100 mM or ~42 mg/mL). Ensure complete dissolution, using gentle warming or sonication if necessary.

-

Prepare Calibration Standards: Create a series of calibration standards by diluting the DMSO stock solution with the mobile phase or a suitable solvent mixture compatible with your HPLC method. Recommended concentrations might range from 0.01 mg/mL to 1 mg/mL.

-

Generate Calibration Curve: Inject the calibration standards onto the HPLC system and record the peak area for each concentration. Plot the peak area versus concentration to generate a linear calibration curve.

-

Sample Preparation: In separate microcentrifuge tubes, add a small, precise volume of the DMSO stock solution (e.g., 5 µL).

-

Add Test Solvent: To each tube, add an increasing volume of the test solvent to achieve a range of final concentrations (e.g., from 0.05 mg/mL up to 5 mg/mL). The final percentage of DMSO should be kept low and constant (e.g., 1-5%) across all samples.

-

Equilibration: Vortex the tubes vigorously for 1-2 minutes and then allow them to equilibrate at a constant temperature (e.g., 25°C) on a shaker for 1-2 hours.

-

Separation of Undissolved Solid: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet any precipitated compound.

-

Sample Analysis: Carefully take an aliquot from the supernatant of each tube, filter it through a 0.22 µm syringe filter, and dilute it with the mobile phase to fall within the range of the calibration curve.

-

Quantification: Inject the diluted samples onto the HPLC system. Use the peak area and the calibration curve to determine the concentration of the dissolved Boc-Asp(OBzl)-OSu in the supernatant.

-

Determine Kinetic Solubility: The kinetic solubility is the highest concentration at which the compound remains fully dissolved. This can be determined by plotting the measured concentration against the nominal concentration; the point at which the measured concentration plateaus is the kinetic solubility limit.

Protocol for Hydrolytic Stability Assessment

This protocol describes how to evaluate the stability of Boc-Asp(OBzl)-OSu in an aqueous buffer at a specific pH by monitoring its degradation over time via HPLC.

1. Materials and Equipment:

-

Boc-Asp(OBzl)-OSu

-

Anhydrous organic solvent for stock solution (e.g., Acetonitrile or DMF)

-

Aqueous buffers of desired pH (e.g., pH 7.4 Phosphate-Buffered Saline, pH 8.5 Borate buffer)

-

Thermostatted incubator or water bath

-

HPLC system with a UV detector and a C18 column

-

Autosampler for timed injections (recommended)

-

Quenching solution (e.g., 10% Trifluoroacetic Acid in Acetonitrile)

2. Procedure:

-

Prepare Stock Solution: Prepare a concentrated stock solution of Boc-Asp(OBzl)-OSu in an anhydrous organic solvent like acetonitrile (e.g., 10 mg/mL).

-

Initiate Hydrolysis Reaction: In a thermostatted vessel (e.g., at 25°C), add a known volume of the desired aqueous buffer. To initiate the reaction, add a small volume of the Boc-Asp(OBzl)-OSu stock solution to the buffer to achieve a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL). The final concentration of the organic solvent should be low (e.g., <5%) to minimize its effect on the hydrolysis rate. Mix thoroughly.

-

Time-Point Sampling: Immediately after mixing (t=0) and at regular intervals thereafter (e.g., 5, 15, 30, 60, 120, 240 minutes), withdraw a small aliquot of the reaction mixture.

-

Quench the Reaction: Immediately add the aliquot to a vial containing a quenching solution (e.g., an equal volume of 10% TFA in acetonitrile). This will acidify the sample and stop further hydrolysis.

-

HPLC Analysis: Analyze each quenched time-point sample by HPLC. The HPLC method should be able to resolve the parent Boc-Asp(OBzl)-OSu from its hydrolysis product (Boc-Asp(OBzl)-OH) and the released N-hydroxysuccinimide.

-

Data Analysis:

-

Record the peak area of the parent Boc-Asp(OBzl)-OSu at each time point.

-

Normalize the peak areas to the t=0 peak area to get the percentage of remaining Boc-Asp(OBzl)-OSu.

-

Plot the natural logarithm of the percentage of remaining compound versus time.

-

If the reaction follows first-order kinetics, the plot will be linear. The slope of this line will be the negative of the pseudo-first-order rate constant (k).

-

The half-life (t₁/₂) can be calculated using the formula: t₁/₂ = 0.693 / k.

-

Visualizations

Workflow for Kinetic Solubility Assessment

References

- 1. enamine.net [enamine.net]

- 2. HPLC Method for Analysis of IRDye® 800CW NHS Ester on BIST A Column | SIELC Technologies [sielc.com]

- 3. Boc-Beta-Ala-OSu | C12H18N2O6 | CID 10684599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 5. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 6. Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC) - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY00042D [pubs.rsc.org]

- 7. reddit.com [reddit.com]

A Deep Dive into Solid-Phase Peptide Synthesis: A Technical Guide to Boc and Fmoc Chemistries

For Researchers, Scientists, and Drug Development Professionals

Solid-phase peptide synthesis (SPPS) has revolutionized the way peptides are created, forming the bedrock of peptide-based drug discovery and fundamental biological research. The two predominant strategies in SPPS, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) chemistries, offer distinct advantages and present unique challenges. This in-depth technical guide provides a comprehensive comparison of these two core methodologies, offering insights into their chemical principles, experimental protocols, and practical considerations to aid researchers in selecting the optimal strategy for their synthetic goals.

Core Principles: A Tale of Two Protecting Groups

The fundamental difference between Boc and Fmoc SPPS lies in the nature of the temporary protecting group for the α-amino group of the incoming amino acid and the chemistry used for its removal. This dictates the entire synthetic strategy, including the choice of side-chain protecting groups and the final cleavage from the solid support.

Boc (tert-butyloxycarbonyl) SPPS , the pioneering strategy developed by Bruce Merrifield, relies on an acid-labile Boc group.[1] Repetitive deprotection is achieved using a moderately strong acid, typically trifluoroacetic acid (TFA).[2] The side-chain protecting groups are generally benzyl-based and require a much stronger acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), for their removal during the final cleavage step.[2][3] This graduated acid lability forms the basis of the Boc strategy's selectivity.[1]

Fmoc (9-fluorenylmethyloxycarbonyl) SPPS , on the other hand, employs a base-labile Fmoc protecting group.[3] Deprotection is carried out using a mild base, most commonly a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[2][] The side-chain protecting groups are typically tert-butyl-based and are removed simultaneously with cleavage from the resin using a strong acid like TFA.[] This orthogonality, where the Nα-protecting group and side-chain protecting groups are removed by different chemical mechanisms (base vs. acid), is a key advantage of the Fmoc approach.[]

Quantitative Comparison of Boc and Fmoc SPPS

While both methods can yield high-quality peptides, the choice between them often depends on the specific peptide sequence, desired purity, and scale of synthesis. The following table summarizes key quantitative parameters, although it's important to note that these can vary significantly based on the peptide sequence, coupling reagents, and specific laboratory conditions.

| Parameter | Boc SPPS | Fmoc SPPS | Source(s) |

| Typical Coupling Efficiency | >99% | >99% | [] |

| Deprotection Conditions | 50% TFA in DCM | 20% Piperidine in DMF | [2] |

| Deprotection Time | 15-30 minutes | 5-20 minutes | [5][6] |

| Final Cleavage Reagent | HF, TFMSA | TFA | [2][3] |

| Typical Crude Purity | Generally high, can be advantageous for hydrophobic sequences. | Generally high, but can be affected by aggregation. | [] |

| Automation Friendliness | Less common due to corrosive reagents. | Highly amenable to automation. | [8] |

Experimental Protocols: A Step-by-Step Guide

The following are generalized experimental protocols for a single coupling cycle in both Boc and Fmoc SPPS. These should be adapted based on the specific resin, amino acids, and coupling reagents being used.

Boc Solid-Phase Peptide Synthesis Protocol

Materials:

-

Boc-protected amino acids

-

Resin (e.g., Merrifield, PAM)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling reagents (e.g., DCC/HOBt, HBTU)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Resin Swelling: Swell the resin in DCM for 30-60 minutes in a reaction vessel.

-

Boc Deprotection:

-

Wash the resin with DCM.

-

Add a solution of 50% TFA in DCM to the resin and agitate for 20-30 minutes.[5]

-

Filter and wash the resin thoroughly with DCM to remove residual TFA and the cleaved Boc group.

-

-

Neutralization:

-

Wash the resin with DCM.

-

Add a solution of 10% DIEA in DCM to the resin and agitate for 5-10 minutes. This neutralizes the protonated N-terminus.

-

Filter and wash the resin with DCM.

-

-

Amino Acid Coupling:

-

Dissolve the next Boc-protected amino acid and coupling reagents (e.g., HBTU/DIEA) in DMF or a DCM/DMF mixture.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours, or until a negative ninhydrin test indicates complete coupling.

-

-

Washing: Filter and wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts. The resin is now ready for the next deprotection cycle.

-

Final Cleavage and Deprotection: After the final coupling cycle, the peptide is cleaved from the resin and the side-chain protecting groups are removed using a strong acid like HF or TFMSA in the presence of scavengers.[5]

Fmoc Solid-Phase Peptide Synthesis Protocol

Materials:

-

Fmoc-protected amino acids

-

Resin (e.g., Wang, Rink Amide)

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

Coupling reagents (e.g., HBTU, HATU)

-

Diisopropylethylamine (DIEA)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.[6]

-

Fmoc Deprotection:

-

Wash the resin with DMF.

-

Add a solution of 20% piperidine in DMF to the resin and agitate for 5-10 minutes.[6] Some protocols recommend a second treatment for a shorter duration.

-

Filter and wash the resin thoroughly with DMF to remove the piperidine-dibenzofulvene adduct and residual piperidine.

-

-

Amino Acid Coupling:

-

Dissolve the next Fmoc-protected amino acid and coupling reagents (e.g., HBTU/DIEA) in DMF.

-

Add the activated amino acid solution to the resin and agitate for 30-60 minutes, or until a negative ninhydrin test indicates complete coupling.

-

-

Washing: Filter and wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts. The resin is now ready for the next deprotection cycle.

-

Final Cleavage and Deprotection: After the final coupling cycle and removal of the terminal Fmoc group, the peptide is cleaved from the resin and the side-chain protecting groups are removed simultaneously using a TFA-based cleavage cocktail containing scavengers.[9]

Chemical Pathways and Workflows

The following diagrams illustrate the core chemical transformations and the overall workflow for both Boc and Fmoc SPPS.

Caption: Boc Deprotection Mechanism.

Caption: Fmoc Deprotection Mechanism.

Caption: Comparative Workflow of Boc and Fmoc SPPS.

Side Reactions: Potential Pitfalls and Mitigation Strategies

Both Boc and Fmoc SPPS are susceptible to side reactions that can impact the yield and purity of the final peptide. Understanding these potential issues is crucial for troubleshooting and optimizing syntheses.

Common Side Reactions in Boc SPPS

-

t-Butylation: The tert-butyl cation generated during Boc deprotection can alkylate nucleophilic side chains, particularly tryptophan and methionine.[10] This is typically mitigated by the use of scavengers like thioanisole or dithiothreitol (DTT) in the deprotection and cleavage cocktails.[11]

-

Aspartimide Formation: Peptides containing aspartic acid, especially followed by glycine, serine, or asparagine, can form a cyclic aspartimide intermediate under acidic conditions, leading to racemization and the formation of β-aspartyl peptides.[5]

-

Pyroglutamate Formation: N-terminal glutamine can cyclize to form pyroglutamate, especially during the neutralization step. In situ neutralization protocols can help minimize this.

-

Incomplete Deprotection/Coupling: While less common with the use of excess reagents, incomplete reactions can lead to deletion sequences.

Common Side Reactions in Fmoc SPPS

-

Diketopiperazine Formation: At the dipeptide stage, intramolecular cyclization can occur, cleaving the dipeptide from the resin. This is particularly problematic for sequences with proline or glycine at the C-terminus.[12] Using sterically hindered resins like 2-chlorotrityl chloride resin can suppress this side reaction.[11]

-

Aspartimide Formation: Similar to Boc chemistry, aspartimide formation can be a significant issue, catalyzed by the basic conditions of Fmoc deprotection.[9] The risk is sequence-dependent, being higher for Asp-Gly or Asp-Ser sequences.[11]

-

Racemization: While urethane-based protecting groups like Fmoc generally suppress racemization, some amino acids, such as cysteine and histidine, are more prone to epimerization during activation.[8] Careful selection of coupling reagents is important.

-

Piperidine Adduct Formation: The dibenzofulvene byproduct of Fmoc deprotection can sometimes react with the newly deprotected amine if not efficiently scavenged by piperidine. This is generally not a major issue with standard protocols using sufficient piperidine concentration.

Conclusion: Choosing the Right Strategy

The choice between Boc and Fmoc SPPS is a critical decision in peptide synthesis.

Boc SPPS remains a robust method, particularly for the synthesis of long and difficult or hydrophobic sequences where the protonated state of the N-terminus after deprotection can help to reduce aggregation.[] However, the use of hazardous reagents like HF and the less orthogonal nature of the protection scheme are significant drawbacks.[3]

Fmoc SPPS has become the more widely adopted strategy due to its milder reaction conditions, orthogonality, and high amenability to automation.[8][13] The avoidance of highly corrosive HF is a major safety and practical advantage.[13] While challenges like aggregation in certain sequences and base-catalyzed side reactions exist, a wide array of specialized resins, coupling reagents, and protocols have been developed to address these issues.

Ultimately, the optimal choice depends on the specific peptide target, available resources, and the expertise of the researcher. A thorough understanding of the underlying chemistry and potential pitfalls of each method is paramount for the successful synthesis of high-quality peptides for research and therapeutic development.

References

- 1. csbio.com [csbio.com]

- 2. researchgate.net [researchgate.net]

- 3. Bot Detection [iris-biotech.de]

- 5. chempep.com [chempep.com]

- 6. chem.uci.edu [chem.uci.edu]

- 8. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bot Detection [iris-biotech.de]

- 10. peptide.com [peptide.com]

- 11. peptide.com [peptide.com]

- 12. chempep.com [chempep.com]

- 13. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

An In-depth Technical Guide to Boc-L-Asp(OBzl)-OSu: A Key Reagent in Peptide Synthesis and Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-α-Boc-L-aspartic acid α-succinimidyl β-benzyl ester, commonly known as Boc-L-Asp(OBzl)-OSu. It details its chemical properties, synonyms, and applications, with a focus on its pivotal role in solid-phase peptide synthesis (SPPS) and bioconjugation. Detailed experimental protocols and workflow visualizations are provided to assist researchers in its practical application.

Chemical Identity and Properties

Boc-L-Asp(OBzl)-OSu is a protected amino acid derivative widely used in chemical biology and drug discovery. The N-terminal α-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the β-carboxyl group of the aspartic acid side chain is protected as a benzyl ester (OBzl). The α-carboxyl group is activated as an N-hydroxysuccinimide (NHS or OSu) ester, rendering it highly reactive towards primary amines.

A comprehensive list of synonyms and alternative names for this compound is provided in Table 1, and its key chemical and physical properties are summarized in Table 2.

Table 1: Synonyms and Alternative Names for Boc-L-Asp(OBzl)-OSu

| Systematic Name | N-alpha-t-Butyloxycarbonyl-L-aspartic acid alpha-succinimidyl beta-benzyl ester[1][2][3] |

| Common Abbreviations | Boc-L-Asp(OBzl)-OSu[1][2][3] |

| Boc-L-Asp(Bzl)-OSu[1] | |

| Boc-Asp(OBzl)-Osu[1] | |

| Boc-L-Asp(OBzl)-NHS[1] | |

| Boc-Asp(OBzl)-NHS[1] | |

| Boc-L-aspartic acid 4-benzyl 1-(hydroxysuccinimide) ester[4] | |

| CAS Number | 13798-75-9[1][4] |

Table 2: Physicochemical Properties of Boc-L-Asp(OBzl)-OSu

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₄N₂O₈ | [1][4] |

| Molecular Weight | 420.41 g/mol | [4] |

| Melting Point | 98-102 °C | [4] |

| Optical Activity ([α]20/D) | -31±1°, c = 0.6% in DMF | [4] |

| Storage Temperature | 2-8°C or -20°C | [1][4] |

| Appearance | White to off-white powder | |

| Purity | ≥98.0% | [4] |

Applications in Peptide Synthesis

Boc-L-Asp(OBzl)-OSu is a fundamental building block in Boc-based solid-phase peptide synthesis (SPPS). The Boc protecting group is labile to moderate acids like trifluoroacetic acid (TFA), allowing for the stepwise elongation of a peptide chain on a solid support.[5][6] The benzyl ester protecting the side chain is stable to these conditions and is typically removed at the final cleavage step with strong acids like hydrofluoric acid (HF).[1]

The activated NHS ester facilitates efficient coupling of the aspartic acid residue to the free N-terminal amine of the growing peptide chain on the solid support.

Experimental Protocol: Coupling of Boc-L-Asp(OBzl)-OSu in Boc-SPPS

This protocol outlines the manual coupling of Boc-L-Asp(OBzl)-OSu to a resin-bound peptide with a free N-terminal amine.

Materials:

-

Peptide-resin with a free N-terminal amine

-

Boc-L-Asp(OBzl)-OSu

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Diisopropylethylamine (DIEA)

-

Kaiser test kit

-

Reaction vessel with a sintered glass filter

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

-

Deprotection of the N-terminal Boc Group:

-

Treat the resin with a solution of 25-50% TFA in DCM for 1-2 minutes (pre-wash).

-

Treat the resin with a fresh solution of 25-50% TFA in DCM for 20-30 minutes to ensure complete removal of the Boc group.

-

Wash the resin thoroughly with DCM (3-5 times) followed by DMF (3-5 times) to remove residual TFA and by-products.

-

-

Neutralization:

-

Treat the resin with a 5-10% solution of DIEA in DMF for 5-10 minutes to neutralize the N-terminal ammonium salt.

-

Wash the resin with DMF (3-5 times) to remove excess base.

-

Perform a Kaiser test on a small sample of beads to confirm the presence of a free primary amine. A positive result is indicated by a blue color.

-

-

Coupling of Boc-L-Asp(OBzl)-OSu:

-

Dissolve 2-3 equivalents of Boc-L-Asp(OBzl)-OSu in a minimal amount of DMF.

-

Add the dissolved Boc-L-Asp(OBzl)-OSu to the neutralized peptide-resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.

-

Monitor the reaction progress using the Kaiser test. The disappearance of the blue color indicates complete coupling.

-

-

Washing:

-

Once the coupling is complete, wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove unreacted reagents and by-products.

-

-

Cycle Repetition: The deprotection, neutralization, and coupling steps are repeated for each subsequent amino acid in the peptide sequence.

Diagram 1: Boc-SPPS Workflow for a Single Amino Acid Addition

Caption: Workflow for the addition of a single amino acid in Boc-SPPS.

Application in Bioconjugation

The N-hydroxysuccinimide ester of Boc-L-Asp(OBzl)-OSu is a highly efficient acylating agent for primary and secondary amines. This reactivity is harnessed in bioconjugation to link peptides or other molecules to proteins, antibodies, or other biomolecules. The reaction proceeds via nucleophilic attack of the amine on the activated carbonyl carbon, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.

This chemistry is fundamental in the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, and diagnostic reagents.

Diagram 2: Amine Coupling Reaction Mechanism

References

Methodological & Application

Application Notes and Protocols for the Use of Boc-Asp(OSu)-OBzl in Solution-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solution-phase peptide synthesis (SPPS) remains a valuable technique for the preparation of short to medium-length peptides, particularly for large-scale synthesis and when specific modifications are required. The use of pre-activated amino acid derivatives, such as N-hydroxysuccinimide (OSu) esters, offers a reliable and efficient method for peptide bond formation. This document provides detailed application notes and protocols for the use of N-α-(tert-Butoxycarbonyl)-L-aspartic acid β-benzyl α-succinimidyl ester, commonly known as Boc-Asp(OSu)-OBzl, in solution-phase peptide synthesis.

This compound is a versatile building block for introducing an aspartic acid residue into a peptide chain. The protecting groups employed in this reagent offer orthogonal deprotection strategies, which are crucial for the stepwise elongation of the peptide. The Boc group serves as a temporary N-terminal protecting group, which can be removed under mild acidic conditions. The benzyl (Bzl) ester protects the side-chain carboxyl group of aspartic acid and can be cleaved by catalytic hydrogenolysis. The OSu ester is a highly reactive group that facilitates efficient coupling to the free amino group of another amino acid or peptide ester.

Key Features of this compound

| Feature | Description |

| N-α-Protection | tert-Butoxycarbonyl (Boc) group, removable with mild acids (e.g., TFA). |

| Side-Chain Protection | Benzyl (Bzl) ester, stable to mild acid but removable by catalytic hydrogenolysis. |

| C-α-Activation | N-Hydroxysuccinimide (OSu) ester for efficient and rapid peptide bond formation. |

| Application | Introduction of an Aspartic Acid (Asp) residue in solution-phase peptide synthesis. |

| Purity | Typically available at ≥98.0% purity. |

| Storage | Recommended storage at -20°C. |

Experimental Protocols

The following protocols outline the general procedure for the synthesis of a dipeptide, Boc-Asp(OBzl)-Xxx-OR, where Xxx is any amino acid and R is an alkyl or benzyl group.

Peptide Coupling Reaction

This protocol describes the coupling of this compound to an amino acid ester (e.g., L-Phenylalanine methyl ester, H-Phe-OMe).

Materials:

-

This compound

-

Amino acid methyl ester hydrochloride (e.g., H-Phe-OMe·HCl)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Magnetic stirrer and stirring bar

-

Round-bottom flask

-

Nitrogen or Argon atmosphere

Procedure:

-

Preparation of the Amino Component:

-

Dissolve the amino acid methyl ester hydrochloride (1.0 equivalent) in anhydrous DMF or DCM.

-

Cool the solution to 0°C in an ice bath.

-